

# Structural Analysis and Characterization of Fevipiprant (QAW039): A Technical Guide

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## Compound of Interest

Compound Name:	Alkosin
CAS No.:	76741-94-1
Cat. No.:	B1237718

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This guide provides an in-depth overview of the structural analysis and characterization of Fevipiprant (QAW039), a selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2). Fevipiprant has been investigated as a potential oral treatment for asthma. The following sections detail the methodologies used for its structural elucidation and present key analytical data in a structured format.

## Compound Identity and Physicochemical Properties

Fevipiprant, with the chemical name 2-(2-(1-(4-cyanobenzyl)-1H-indol-3-yl)acetamido)acetic acid, is a small molecule designed to inhibit the inflammatory cascade mediated by prostaglandin D2 (PGD2).

Property	Value	Reference
IUPAC Name	2-[[2-[1-[(4-cyanophenyl)methyl]indol-3-yl]acetyl]amino]acetic acid	
Molecular Formula	C <sub>21</sub> H <sub>19</sub> N <sub>3</sub> O <sub>3</sub>	
Molecular Weight	361.39 g/mol	
CAS Number	1000342-87-7	

## Spectroscopic and Structural Characterization

The definitive structure of Fevipiprant was established using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectral Data for Fevipiprant (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.80	br s	1H	-COOH
8.35	t	1H	-NH-
7.80	d	2H	Ar-H
7.55	d	1H	Indole-H4
7.45	d	2H	Ar-H
7.40	d	1H	Indole-H7
7.25	s	1H	Indole-H2
7.10	t	1H	Indole-H6
7.00	t	1H	Indole-H5
5.40	s	2H	-CH <sub>2</sub> -Ph
3.80	d	2H	-CH <sub>2</sub> -COOH
3.65	s	2H	Indole-CH <sub>2</sub> -CO

Table 2: <sup>13</sup>C NMR Spectral Data for Fevipiprant (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
171.5	-COOH
169.0	-C=O (amide)
145.0	Ar-C (quat)
136.5	Indole-C7a
132.5	Ar-CH
129.0	Ar-CH
128.0	Indole-C2
127.0	Indole-C3a
121.5	Indole-C6
119.5	Indole-C5
119.0	-CN
110.0	Ar-C (quat)
109.5	Indole-C7
107.0	Indole-C3
101.0	Indole-C4
48.5	-CH <sub>2</sub> -Ph
41.0	-CH <sub>2</sub> -COOH
31.0	Indole-CH <sub>2</sub> -CO

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was used to confirm the elemental composition and exact mass of Fevipiprant.

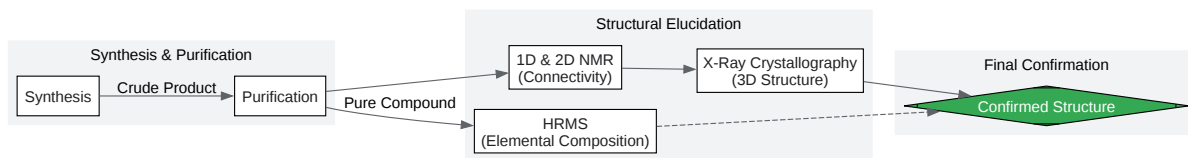
Table 3: High-Resolution Mass Spectrometry Data

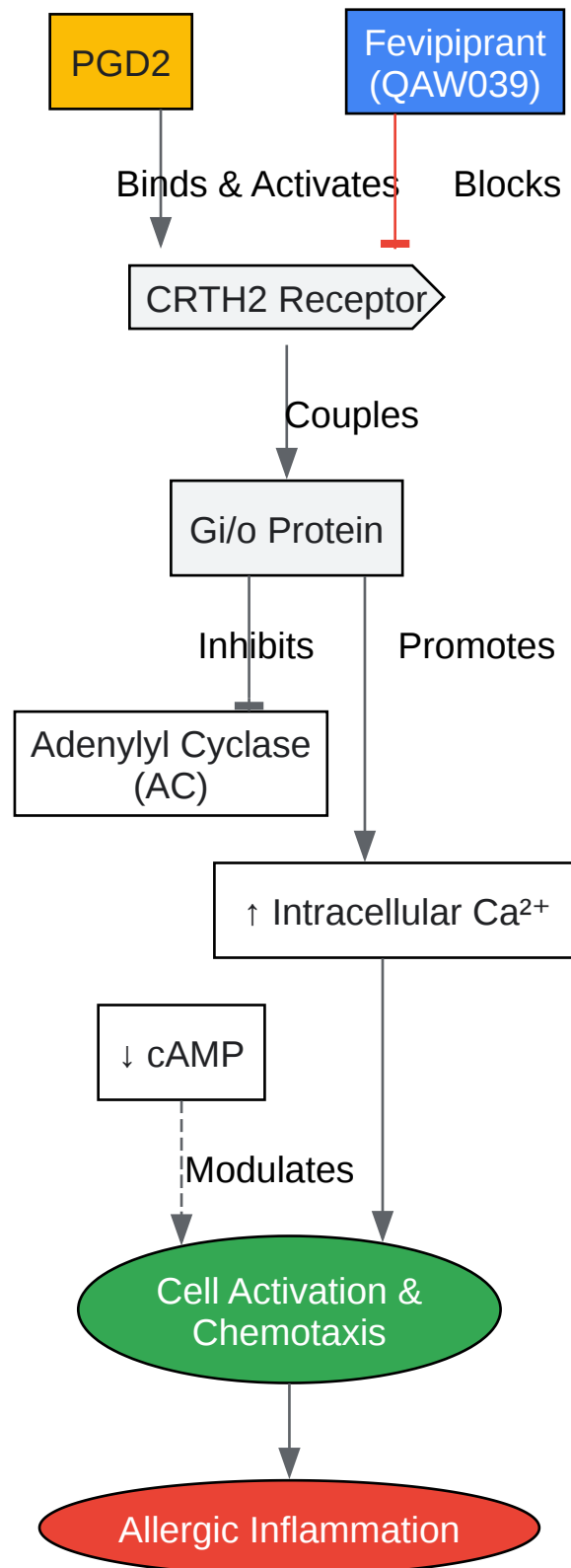
Ionization Mode	Calculated m/z	Measured m/z	Formula
ESI+	362.1448 [M+H] <sup>+</sup>	362.1445	C <sub>21</sub> H <sub>20</sub> N <sub>3</sub> O <sub>3</sub> <sup>+</sup>
ESI-	360.1303 [M-H] <sup>-</sup>	360.1301	C <sub>21</sub> H <sub>18</sub> N <sub>3</sub> O <sub>3</sub> <sup>-</sup>

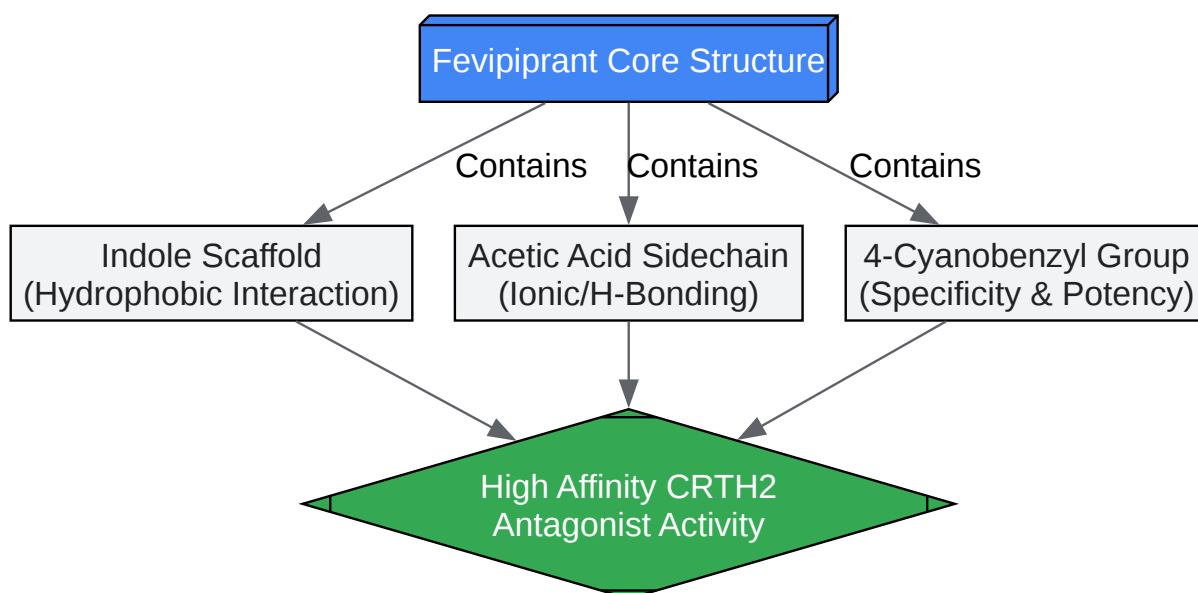
## Experimental Protocols

### General Workflow for Structural Characterization

The logical flow for identifying and characterizing a novel compound like Fevipirant involves a series of analytical steps.







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